molecular formula C17H13Br2NO B4982419 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide

3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide

Cat. No.: B4982419
M. Wt: 407.1 g/mol
InChI Key: UBAMKXXAJHMJEE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is a synthetic compound that belongs to the class of quinolinium salts. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, this compound has been widely used in scientific research to investigate the role of PKC in different physiological and pathological conditions.

Mechanism of Action

The mechanism of action of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves its ability to inhibit this compound activity. This compound is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, cytokines, and phorbol esters. Once activated, this compound phosphorylates a wide range of target proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound activity. This compound inhibition leads to a wide range of cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and transporters. Moreover, this compound inhibition has been shown to attenuate the progression of various diseases, including cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in lab experiments is its high potency and specificity for this compound inhibition. Moreover, it has been shown to be effective in various cellular and animal models of diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the use of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in scientific research. One of the areas of interest is the investigation of its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. Moreover, the development of novel derivatives of this compound with improved potency and selectivity for this compound inhibition may lead to the discovery of new drugs for the treatment of various diseases. Finally, the exploration of the molecular mechanisms underlying the effects of this compound may provide new insights into the role of this compound in different physiological and pathological conditions.

Synthesis Methods

The synthesis of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves the reaction of 2-phenylacetyl chloride with 3-bromobenzaldehyde in the presence of sodium methoxide, followed by the reaction of the resulting product with quinoline in the presence of hydrobromic acid. The final product is obtained by crystallization from ethanol.

Scientific Research Applications

3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. Moreover, it has been demonstrated to attenuate the progression of diabetic nephropathy by inhibiting this compound activation and reducing oxidative stress.

Properties

IUPAC Name

2-(3-bromoquinolin-1-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrNO.BrH/c18-15-10-14-8-4-5-9-16(14)19(11-15)12-17(20)13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAMKXXAJHMJEE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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